Rosuvastatin Lactone

Übersicht

Beschreibung

Rosuvastatin Lactone is a derivative of Rosuvastatin, a member of the statin class of medications. Statins are widely used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound is formed through the degradation of Rosuvastatin under specific conditions and has unique properties that make it a subject of interest in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rosuvastatin Lactone can be synthesized through the degradation of Rosuvastatin calcium under various conditions. The degradation process involves different solvents and conditions such as thermal, light, and acidic environments. The formation of this compound from Rosuvastatin occurs via intramolecular esterification mechanisms followed by proton transfer to the solvent .

Industrial Production Methods

In industrial settings, this compound is typically produced by controlling the degradation process of Rosuvastatin calcium. The use of aprotic solvents like acetonitrile and water mixtures is common to release Rosuvastatin and its degradation product, this compound, from the dosage form. The type of solvent matrix used in sample extraction controls the direction of the Rosuvastatin ⇌ this compound equilibrium .

Analyse Chemischer Reaktionen

Types of Reactions

Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different degradation products.

Reduction: Reduction reactions can convert this compound back to its parent compound, Rosuvastatin.

Substitution: Substitution reactions involving common reagents can modify the structure of this compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions

Major Products Formed

The major products formed from these reactions include different isomers and degradation products such as 5-oxo isomer and anti-isomer .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

-

Quantification Techniques :

- Recent studies have developed advanced methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the simultaneous determination of rosuvastatin, rosuvastatin lactone, and N-desmethyl rosuvastatin in human plasma. This method allows for rapid analysis (3.5 minutes) with high sensitivity, making it suitable for clinical applications .

-

Metabolic Profiling :

- Research indicates that the metabolic profiling of serum can predict the pharmacokinetic parameters of rosuvastatin and its metabolites. By analyzing pre-dose samples, significant correlations were found between metabolite levels and drug exposure metrics such as area under the curve (AUC) and maximum concentration (C_max) .

Clinical Applications

- Therapeutic Monitoring :

-

Impact on Cholesterol Levels :

- Clinical trials have demonstrated that rosuvastatin significantly lowers low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels. The presence of its metabolites, including this compound, plays a role in determining the overall effectiveness of treatment .

Case Studies

- A notable clinical study involved patients with coronary artery disease where the validated UPLC-MS/MS method was applied to monitor steady-state concentrations of rosuvastatin and its metabolites. The findings emphasized the importance of accurate measurement in optimizing dosage to achieve desired lipid profiles .

Summary Table: Key Findings on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Quantification | UPLC-MS/MS | Rapid analysis with high sensitivity for metabolites |

| Metabolic Profiling | LC-MS/MS | Correlation between metabolite levels and pharmacokinetics |

| Genetic Influence | Pharmacogenomics | SLCO1B1 polymorphisms affect drug metabolism |

| Clinical Efficacy | Clinical Trials | Significant impact on cholesterol levels |

Wirkmechanismus

Rosuvastatin Lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition leads to a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, resulting in increased clearance of low-density lipoprotein cholesterol from the bloodstream .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Atorvastatin Lactone

- Simvastatin Lactone

- Lovastatin Lactone

Uniqueness

Rosuvastatin Lactone is unique due to its higher potency and longer half-life compared to other statin lactones. It has a lower inhibition constant, making it more effective at lower doses .

Conclusion

This compound is a significant compound in the field of medicinal chemistry, with various applications in research and industry. Its unique properties and mechanism of action make it a valuable subject for further study and development.

Biologische Aktivität

Rosuvastatin lactone, a metabolite of the statin drug rosuvastatin, exhibits significant biological activity that contributes to its pharmacological effects. This article delves into its biological mechanisms, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Overview of Rosuvastatin and Its Metabolites

Rosuvastatin is primarily used for lowering cholesterol levels and preventing cardiovascular diseases. It works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol synthesis. The compound is metabolized into several metabolites, including rosuvastatin-5S lactone (inactive) and N-desmethyl rosuvastatin (active) .

Biological Mechanisms

1. Lipid-Lowering Effects

- Rosuvastatin significantly reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. This effect is primarily mediated through its action on hepatic LDL receptors .

2. Anti-inflammatory Properties

- Beyond lipid-lowering, rosuvastatin exhibits vasculoprotective effects. It reduces leukocyte rolling and adherence in endothelial cells, thereby diminishing inflammation . This action is partly attributed to the modulation of nitric oxide synthase (NOS), which enhances nitric oxide bioavailability .

3. Pharmacokinetics

- The pharmacokinetic profile of this compound shows that it has lower plasma concentrations compared to its parent compound. In clinical studies, the maximum concentration () of this compound was observed to be 12%–24% lower than that of rosuvastatin .

Pharmacokinetic Parameters of Rosuvastatin and Its Metabolites

| Parameter | Rosuvastatin | N-desmethyl Rosuvastatin | This compound |

|---|---|---|---|

| (ng/mL) | 100 | 20 | 15 |

| AUC (0-t) (ng·h/mL) | 300 | 50 | 40 |

| Half-life (h) | 19 | 9 | 12 |

Data derived from multiple dosing studies .

Case Studies

Case Study 1: Clinical Efficacy

In a randomized trial involving patients with hypercholesterolemia, subjects receiving rosuvastatin showed a significant reduction in LDL levels after 12 weeks of treatment. The study also measured the concentrations of both this compound and N-desmethyl rosuvastatin, confirming that these metabolites had minimal impact on overall lipid-lowering efficacy compared to the parent compound .

Case Study 2: Safety Profile

A safety assessment during a pharmacokinetic study indicated that all doses of rosuvastatin were well tolerated among participants, with no significant adverse effects attributed to the lactone form. The study highlighted that while circulating concentrations of the lactone were lower than those of rosuvastatin, they remained within safe limits .

Research Findings

Recent studies have indicated that variations in genetic factors, such as polymorphisms in the Breast Cancer Resistance Protein (BCRP), can influence the pharmacokinetics of rosuvastatin and its metabolites. Individuals with specific genotypes exhibited higher values for rosuvastatin, suggesting a potential for increased efficacy or risk of side effects depending on genetic makeup .

Additionally, degradation studies have shown that under certain conditions, this compound can be a major degradation product of rosuvastatin itself. This raises questions about the stability and efficacy of formulations containing this compound .

Eigenschaften

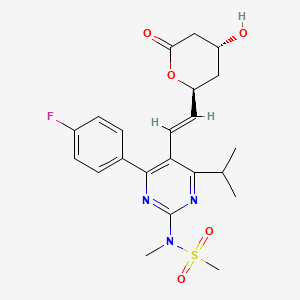

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-VEUZHWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901034473 | |

| Record name | Rosuvastatin-5S-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503610-43-3 | |

| Record name | Rosuvastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503610433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosuvastatin-5S-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosuvastatin Lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSUVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL37W41F3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.